7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine
Description
7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine (C₇H₄BrClN₂, MW: 231.48) is a halogenated heterocyclic compound characterized by a fused pyrrole-pyridine core. The bromine and chlorine substituents at positions 7 and 4, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis and applications are often linked to the development of kinase inhibitors and cytotoxic agents, as highlighted in recent studies .
Properties
IUPAC Name |
7-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKUOXRKQJWILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and chlorination of the pyrrolo[2,3-c]pyridine core. One common method starts with 5-chloro-2-bromo-3-nitropyridine, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine with its analogs:
Key Differentiators and Trends
- Halogen Positioning : Bromine at position 7 (vs. 5) in the target compound may enhance π-stacking interactions in hydrophobic binding pockets.
- Functional Group Additions : Aldehyde or sulfonyl groups expand synthetic utility but may introduce metabolic liabilities.
- Heterocycle Variation : Pyrimidine-based analogs (e.g., pyrrolo[2,3-d]pyrimidines in ) exhibit distinct pharmacodynamic profiles due to altered hydrogen-bonding capacity .
Biological Activity
7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[2,3-c]pyridine core with bromine and chlorine substituents, which contribute to its distinct chemical properties and biological interactions. Research has shown that this compound may serve as a promising candidate for therapeutic applications, particularly in oncology.
The chemical structure of this compound allows for various chemical reactions, including substitution, oxidation, and reduction. Its synthesis typically involves bromination and chlorination processes that yield high purity and yield under controlled conditions. The compound's unique substitution pattern imparts specific biological properties that are crucial for its activity against various molecular targets.
This compound primarily exerts its biological effects through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells, making it a valuable tool in cancer research and drug development.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : The compound has shown significant potential as an antitumor agent. Studies indicate that it can effectively inhibit the proliferation of various cancer cell lines by targeting FGFRs.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer progression. This inhibition is crucial for developing targeted therapies against malignancies .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with this compound led to a marked decrease in cell viability in multiple cancer cell lines. The mechanism was attributed to FGFR inhibition, leading to reduced signaling pathways associated with tumor growth.
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines. This suggests potential for combination therapies in clinical settings .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | Similar halogen substitutions | Moderate FGFR inhibition |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Different substitution pattern | Lower antitumor activity |
| 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | Variations in ring structure | Reduced enzyme inhibition |
Uniqueness : The specific substitution pattern of this compound allows it to exhibit higher potency against FGFRs compared to its analogs. This makes it particularly valuable in cancer research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
